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Compound of Interest

Compound Name: 1-Bromo-2-methylpropan-2-ol

Cat. No.: B041836

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
1-Bromo-2-methylpropan-2-ol. Designed for researchers, scientists, and professionals in
drug development, this document details the expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data. The information is presented in clearly
structured tables, accompanied by detailed experimental protocols and a workflow visualization
to facilitate a deeper understanding of the structural elucidation process for this compound.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following tables
summarize the predicted spectroscopic data for 1-Bromo-2-methylpropan-2-ol. These
predictions are based on established principles of spectroscopy and analysis of structurally
similar compounds.

Table 1: Predicted *H NMR Data (Solvent: CDCls,
Reference: TMS)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~35 Singlet (s) 2H -CHz2Br
~25 Singlet (s) 1H -OH
~14 Singlet (s) 6H 2 x -CHs
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Table 2: Predicted **C NMR Data (Solvent: CDClIs,

Reference: TMS)
Chemical Shift (6, ppm)

Assignment

~70 Quaternary Carbon (-C(CHs)z)
~ 45 Methylene Carbon (-CH:zBr)
~ 25 Methyl Carbons (2 x -CHs)

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm~12) Intensity Assignment

3550 - 3200 Strong, Broad O-H stretch (alcohol)

2970 - 2850 Medium to Strong C-H stretch (alkane)

1470 - 1450 Medium C-H bend (alkane)

1380 - 1365 Medium C-H bend (gem-dimethyl)
1260 - 1000 Strong C-O stretch (tertiary alcohol)
650 - 550 Strong C-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/z Ratio Predicted Fragmentation

152/154 [M]+ (Molecular ion peak with Br isotopes)
137/139 [M - CHs]+

93/95 [M - C(CH3)20H]+ or [CH2Br]+

73 [C(CH3)20H]+

59 [C3H7O]+

Experimental Protocols
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The following are generalized protocols for the acquisition of spectroscopic data for a liquid

sample like 1-Bromo-2-methylpropan-2-ol. Instrument-specific parameters may require

optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of 1-Bromo-2-methylpropan-2-ol in
0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCIs) in a clean, dry 5 mm
NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (O ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
'H NMR Acquisition:

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.

o Acquire the *H NMR spectrum using a standard single-pulse experiment. The spectral
width should typically be set from 0 to 10 ppm.

13C NMR Acquisition:

o Acquire the 33C NMR spectrum using a proton-decoupled pulse sequence to obtain
singlets for each unique carbon.

o The spectral width should typically be set from 0 to 220 ppm. A sufficient number of scans
should be acquired to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a neat liquid sample, place a single drop of 1-Bromo-2-
methylpropan-2-ol onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a
second salt plate on top to create a thin liquid film.

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

Data Acquisition:
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o Record a background spectrum of the clean, empty sample holder.
o Place the prepared salt plates into the sample holder.

o Acquire the sample spectrum over a typical range of 4000-400 cm~1. The final spectrum is
presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of 1-Bromo-2-methylpropan-2-ol in a volatile
organic solvent (e.g., dichloromethane or methanol).

¢ Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.
e GC Separation:
o Inject a small volume (e.g., 1 pL) of the prepared solution into the GC injection port.

o The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary
column. The column temperature is programmed to ramp up to separate compounds
based on their boiling points and interactions with the column's stationary phase.

e MS Analysis:

o As the separated components elute from the GC column, they enter the ion source of the
mass spectrometer.

o The molecules are ionized, typically by electron impact (EI).

o The resulting charged fragments are separated by the mass analyzer based on their
mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an
unknown compound, such as 1-Bromo-2-methylpropan-2-ol, using the spectroscopic
techniques described.
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Spectroscopic Techniques
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Caption: Workflow for Structural Elucidation.

¢ To cite this document: BenchChem. [Spectroscopic Analysis of 1-Bromo-2-methylpropan-2-
ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041836#spectroscopic-data-for-1-bromo-2-
methylpropan-2-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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